vaccinia virus 42kDa protein

Epitope mapping Neutralizing antibodies Subunit vaccines

The vaccinia virus 42kDa protein, commonly designated B5R, is a highly conserved glycosylated type I membrane glycoprotein of the extracellular enveloped virion (EEV), belonging to the orthopoxvirus complement control protein superfamily. It is a critical determinant of viral envelopment, egress, and virulence, with its obligate function in EEV formation making it a key target for antiviral research and subunit vaccine development.

Molecular Formula C10H11N3O
Molecular Weight 0
CAS No. 134034-10-9
Cat. No. B1177325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namevaccinia virus 42kDa protein
CAS134034-10-9
Synonymsvaccinia virus 42kDa protein
Molecular FormulaC10H11N3O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vaccinia Virus 42kDa Protein (B5R) Procurement Guide: Specifications & Differential Analysis


The vaccinia virus 42kDa protein, commonly designated B5R, is a highly conserved glycosylated type I membrane glycoprotein of the extracellular enveloped virion (EEV), belonging to the orthopoxvirus complement control protein superfamily [1]. It is a critical determinant of viral envelopment, egress, and virulence, with its obligate function in EEV formation making it a key target for antiviral research and subunit vaccine development [1]. Its scientific utility stems from its essential and specific role in the virus lifecycle, offering a precise target for mechanistic study that other viral components cannot replace, necessitating a detailed procurement strategy distinct from generic viral protein sources.

Why Vaccinia Virus 42kDa Protein Procurement Requires Ortholog-Specific Evidence


In-class substitution of the vaccinia virus 42kDa envelope protein is scientifically and functionally invalid. While orthopoxvirus B5R homologs like the variola virus B6 protein share high sequence homology, pivotal antigenic sites are differentially exposed, meaning key neutralizing epitopes on the vaccinia B5R are entirely absent or inaccessible on its specific orthologs [1]. This variation at neutralizing sites can render cross-reactive antibodies ineffective, compromising experimental data and invalidating the efficacy of therapeutic candidates that rely on precise epitope targeting. Consequently, procurement decisions must be based on specific, quantitative comparative data to ensure the selected antigen possesses the correct functional and immunological profile for the intended application.

Quantitative Differentiation Guide for Vaccinia Virus 42kDa Protein (B5R)


Crucial Lack of Cross-Reactivity of Neutralizing Anti-B5R Antibodies with Variola B6

A direct comparative study of the vaccinia virus B5 protein and its variola virus ortholog B6 revealed that 38.5% (10 of 26) of monoclonal antibodies (MAbs) raised against B5 do not cross-react with B6 [1]. Crucially, three of these non-cross-reactive MAbs possess critical anti-vaccinia biological functions, including the ability to neutralize extracellular enveloped virion (EEV) infectivity and block comet formation, and one demonstrated protection in a lethal challenge model [1]. This indicates that vaccinia B5R harbors unique functional epitopes that variola B6 lacks.

Epitope mapping Neutralizing antibodies Subunit vaccines Variola virus

Quantified Impact on Virulence: B5R Deletion Causes 10-Fold EEV Reduction and Severe Attenuation

A B5R deletion mutant (ΔB5R) of the IHD-J strain of vaccinia virus exhibited a drastic attenuation phenotype. Relative to the parental wild-type virus, the specific infectivity and quantity of released EEV particles was markedly impaired, with the mutant producing only 10% of wild-type levels of infectious EEV [1]. This profound defect in EEV production corresponded to a severe loss of virulence in an intranasal mouse model, with no signs of disease observed across a wide range of doses (10⁴ to 3x10⁷ PFU) in the deletion mutant, in stark contrast to the parental virus [1].

Functional genomics Viral pathogenesis Vaccine vectors Virulence factor

Human-Chimpanzee Chimeric Anti-B5R mAbs Offer Nanomolar Affinity Superiority over Prior Immunotherapies

Chimpanzee/human chimeric monoclonal antibodies (mAbs) targeting the vaccinia B5 protein demonstrate marked superiority over existing biologics. Two developed mAbs, 8AH8AL and 8AH7AL, displayed high binding affinities to B5 with equilibrium dissociation constants (Kd) of 0.2 nM and 0.7 nM, respectively [1]. In comparative in vivo protection studies, 8AH8AL provided significantly greater protection to mice against a lethal vaccinia virus challenge than an equivalent amount of a previously isolated rat anti-B5 mAb (19C2) or human vaccinia immune globulin (VIG) when administered up to two days post-challenge [1].

Therapeutic antibodies Passive immunotherapy Biodefense Orthopoxvirus neutralization

Vaccinia B5R SCR Domains Are Necessitated for Actin Tail Formation and Viral Spread

The specialized short consensus repeat (SCR) domains of the vaccinia B5R protein possess a unique and specific function in promoting cell-to-cell dissemination. Replacement of the four B5R SCR domains with an Enhanced Green Fluorescent Protein (EGFP) tag resulted in a defined recombinant virus that produced normal enveloped virions but failed to efficiently induce actin tail polymerization [1]. Quantitative analysis by confocal microscopy demonstrated that this SCR-deficient mutant exhibited an 86% reduction in actin tail formation compared to wild-type (WT) virus, directly leading to a small plaque phenotype [1]. This pinpoints the SCR domains of the B5R protein, rather than the protein's structural presence alone, as the specific driver of this dissemination mechanism.

Virus dissemination Actin polymerization Functional genetics Recombinant viruses

High Sequence Identity but Consistent Divergence Defines Orthopoxvirus B5R Homologs

Comparative sequence analysis positions the vaccinia virus B5R gene as a highly conserved marker within the Orthopoxvirus genus, but with a specific range of divergence that distinguishes it from related viruses. The B5R gene isolated from Indian buffalopox virus (BPXV) isolates shared 98.1% to 99.7% amino acid identity with corresponding vaccinia virus (VACV) isolates, while identity dropped to a range of 95.6% to 99.2% when compared with sequences from other orthopoxviruses [1]. This demonstrates a quantifiable, closer genetic relatedness between BPXV and VACV, setting them apart from other members of the genus and illustrating that the B5R locus serves as a stable phylogenetic marker with measurable, inter-species resolution [1].

Phylogenetics Sequence conservation Diagnostics Orthopoxvirology

High-Value Research Applications for Vaccinia Virus 42kDa Protein (B5R)


Selective EEV Biology and Virulence Mechanism Studies

The exclusive and indispensable role of the vaccinia 42kDa (B5R) protein in EEV formation is the foundation of its use in mechanistic virology. The quantitative evidence that its deletion causes a >10-fold reduction in infectious EEV release and complete in vivo attenuation [1] makes it the definitive target for dissecting the molecular machinery of viral envelopment, actin tail-dependent spread (where SCR domains mediate an 86% reduction in activity when deleted) [2], and pathogenesis. Generic viral envelope proteins cannot substitute because they lack this specific and potent functional linkage to the EEV lifecycle.

Rational Subunit Vaccine Antigen Design and Evaluation

The vaccinia virus 42kDa protein is a principal antigen for next-generation smallpox/orthopoxvirus vaccines. Its selection is validated by evidence showing that antibodies targeting it are mainly responsible for the EEV-neutralizing capacity of vaccinia immune globulin [1]. The demonstration that 38.5% of characterized anti-B5R MAbs recognize epitopes not present on the variola ortholog B6 [2] and that chimeric anti-B5R mAbs confer superior in vivo protection over standard VIG [3] proves that this specific mammalian-expressed protein is essential for generating the most potent and broadly protective humoral response, exceeding what homolog-based vaccines could achieve.

High-Affinity Orthopoxvirus Therapeutic Antibody Discovery

The solving of the B5R protein's antigenic architecture is critical for developing superior immunotherapies. The finding that chimeric mAbs against B5R can achieve sub-nanomolar binding affinities (Kd of 0.2 nM) and provide significantly greater post-exposure protection than traditional biologics [1] positions the vaccinia 42kDa protein as the gold-standard target for antibody discovery campaigns. Biopanning or screening campaigns must use properly folded vaccinia B5R to select for leads with the highest therapeutic potential, as antibody affinities and protective efficacy are directly correlated markers of product quality.

High-Resolution Orthopoxvirus Diagnostics and Epidemiological Surveillance

The quantifiable genetic resolution provided by the B5R locus at the amino acid level (e.g., 95.6%–99.7% identity observed across orthopoxviruses) [1] makes the vaccinia 42kDa protein a critical reagent for differentiating between closely related poxviruses in serological assays. Its procurement as a conformationally intact antigen is pivotal for developing ELISAs or lateral flow immunoassays that can distinguish immune responses to vaccinia-based vaccines from natural infections with other orthopoxviruses, an application impossible with less well-conserved or non-specific viral antigens.

Quote Request

Request a Quote for vaccinia virus 42kDa protein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.